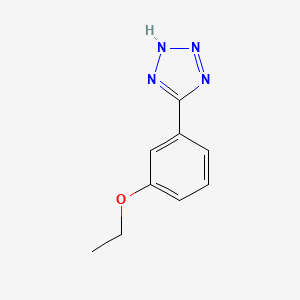

5-(3-ethoxyphenyl)-2H-tetrazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-ethoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSUMJLHRQJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617234 | |

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568590-21-6 | |

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Ethoxyphenyl 2h Tetrazole and Analogues

Classic [3+2] Cycloaddition Routes

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction, a powerful and widely employed method for forming the five-membered tetrazole ring. This approach typically involves the reaction of a nitrile, in this case, 3-ethoxybenzonitrile (B1293884), with an azide (B81097) source.

Reaction of Nitriles with Azide Sources

The reaction between a nitrile and an azide is a fundamental process in the synthesis of 5-substituted-1H-tetrazoles. The choice of the azide source and reaction conditions can significantly influence the reaction's efficiency and outcome.

A common and practical method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of nitriles with sodium azide in a suitable organic solvent. thieme-connect.comnih.govresearchgate.net This reaction is often carried out at elevated temperatures to overcome the activation energy barrier. thieme-connect.comajgreenchem.com The use of a Brønsted or Lewis acid catalyst is frequently employed to activate the nitrile substrate, thereby facilitating the cycloaddition. researchgate.netuchicago.edu

The reaction typically proceeds by the coordination of the acid catalyst to the nitrogen atom of the nitrile, which increases its electrophilicity. The azide anion then attacks the nitrile carbon, leading to the formation of an imidoyl azide intermediate, which subsequently undergoes cyclization to form the tetrazole ring. researchgate.net The general scheme for this reaction is as follows:

Scheme 1: General synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide.

While specific data for the synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole is not extensively detailed in publicly available literature, the synthesis of analogous compounds such as 5-(4-methoxyphenyl)-1H-tetrazole has been reported with high yields. For instance, the reaction of 4-methoxybenzonitrile (B7767037) with sodium azide in the presence of a cobalt(II) complex catalyst in DMSO at 110 °C for 12 hours afforded the product in 95% yield.

Table 1: Synthesis of 5-Aryl-1H-tetrazoles using Sodium Azide

| Aryl Nitrile | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzonitrile | Co(II) complex | DMSO | 110 | 12 | 95 | |

| Benzonitrile (B105546) | Silica (B1680970) Sulfuric Acid | DMF | Reflux | - | 92 |

This table presents data for the synthesis of related aryl tetrazoles to illustrate typical reaction conditions and yields.

Hydrazoic acid (HN₃) is a highly reactive reagent for the synthesis of tetrazoles from nitriles. thieme-connect.comnih.gov However, its high toxicity and explosive nature necessitate careful handling, often leading to its in-situ generation from sodium azide and a proton source like ammonium (B1175870) chloride or a trialkylammonium salt. nih.gov The [3+2] cycloaddition is believed to have a lower energy barrier with hydrazoic acid compared to the azide ion, making the reaction more facile. thieme-connect.com

The in-situ generation of hydrazoic acid can be achieved by reacting sodium azide with a proton source directly in the reaction mixture. This approach minimizes the handling of free hydrazoic acid. For instance, the use of triethylammonium (B8662869) chloride not only acts as a proton source but can also function as a phase transfer catalyst to facilitate the reaction in non-polar solvents. nih.gov The development of safer protocols, such as using microreactors for reactions involving hydrazoic acid, has been a significant advancement in this area.

One-Pot Multicomponent Reactions for Tetrazole Scaffolds

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like tetrazoles from simple starting materials in a single synthetic operation. nih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate molecular diversity.

For the synthesis of tetrazole scaffolds, MCRs can involve the reaction of an aldehyde, an amine, an isocyanide, and an azide source. A well-known example is the Ugi-azide reaction, where hydrazoic acid replaces the carboxylic acid component in the classic Ugi reaction. This leads to the formation of 1,5-disubstituted tetrazoles. nih.gov

Another one-pot approach involves the reaction of aldehydes, hydroxylamine (B1172632) hydrochloride, and sodium azide. thieme-connect.com In this method, the aldehyde is first converted to an oxime in situ, which then reacts with sodium azide to form the tetrazole. This strategy has been successfully employed for the synthesis of a variety of 5-substituted 1H-tetrazoles.

Table 2: One-Pot Multicomponent Synthesis of 5-Substituted 1H-Tetrazoles

| Aldehyde | Amine/Nitrile Source | Azide Source | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Hydroxylamine HCl | Sodium Azide | PVA@Cu(II) Schiff base/Water | 5-Aryl-1H-tetrazoles | - | thieme-connect.com |

This table illustrates the versatility of one-pot multicomponent reactions in synthesizing various tetrazole derivatives.

Catalytic Approaches in Tetrazole Synthesis

To improve the efficiency, selectivity, and safety of tetrazole synthesis, various catalytic systems have been developed. These catalysts can activate the reactants, lower the reaction temperature, and reduce reaction times.

Lewis Acid Catalysis in [3+2] Cycloaddition

Lewis acids are widely used to catalyze the [3+2] cycloaddition of nitriles with azides. researchgate.netnih.gov They function by coordinating to the nitrile nitrogen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide. researchgate.net A variety of Lewis acids have been employed for this purpose, including zinc salts (e.g., ZnCl₂, ZnBr₂), aluminum salts (e.g., AlCl₃), and various transition metal complexes.

The use of zinc salts in water has been reported as an environmentally friendly method for the synthesis of 5-substituted 1H-tetrazoles. This approach is not only safer but also allows for easy workup and purification of the products. Similarly, cobalt(II) complexes have been shown to be effective catalysts for the cycloaddition of both aromatic and aliphatic nitriles with sodium azide in DMSO, affording high yields of the corresponding tetrazoles.

More recently, heterogeneous catalysts, such as silica-supported sulfuric acid and metal nanoparticles, have gained attention due to their ease of separation and recyclability. thieme-connect.comresearchgate.net These solid-supported catalysts offer a more sustainable approach to tetrazole synthesis.

Table 3: Lewis Acid Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

| Nitrile | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | ZnCl₂ | Water | 100 | - | - | |

| Benzonitrile | Co(II) complex | DMSO | 110 | 12 h | High | |

| Benzonitrile | Silica Sulfuric Acid | DMF | Reflux | - | 92 |

This table highlights the use of various Lewis acid catalysts in the synthesis of 5-substituted tetrazoles.

Indium(III) Chloride Catalysis

Indium(III) chloride (InCl3) has emerged as a highly efficient Lewis acid catalyst for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgresearchgate.netthieme-connect.com A notable advantage of this method is the low catalyst loading required, typically around 3 mol%. organic-chemistry.orgthieme-connect.com The reaction proceeds by heating a mixture of an oxime and sodium azide with InCl3 in a solvent like DMF at 120°C. organic-chemistry.org This approach provides good to excellent yields of the desired tetrazole derivatives. organic-chemistry.orgresearchgate.netthieme-connect.com

The proposed mechanism involves the activation of the C=N bond of the oxime by the coordination of InCl3 to the oxygen atom. organic-chemistry.orgthieme-connect.com This activation facilitates the cycloaddition of sodium azide across the C=N bond, leading to the formation of the tetrazole ring. organic-chemistry.orgthieme-connect.com Comparative studies have shown that InCl3 is superior to other Lewis acids such as SnCl4, FeCl3, and ZnCl2 in terms of both reaction time and yield. organic-chemistry.orgthieme-connect.com This method is compatible with a variety of functional groups and is considered environmentally benign. organic-chemistry.org

| Catalyst | Starting Material | Solvent | Temperature | Key Findings | Yield |

|---|---|---|---|---|---|

| InCl3 (3 mol%) | Oximes and Sodium Azide | DMF | 120°C | Low catalyst loading, inexpensive, mild conditions, and high yields. Superior to other Lewis acids. organic-chemistry.orgthieme-connect.com | Up to 95% organic-chemistry.org |

Transition Metal Catalysis

Transition metal catalysts have proven to be highly effective in promoting the synthesis of tetrazoles, often under milder conditions and with greater efficiency than traditional methods.

Cobalt-Nickel Nanocatalysts

A novel magnetic cobalt-nickel nanocatalyst supported on mesoporous hollow silica spheres (Co–Ni/Fe3O4@MMSHS) has been developed for the efficient synthesis of tetrazoles. rsc.orgresearchgate.net This nanocatalyst facilitates the [2+3] cycloaddition of various aromatic nitriles with sodium azide, achieving excellent product yields (up to 98%) in very short reaction times (8–44 minutes) under mild conditions. rsc.orgresearchgate.net The magnetic nature of the catalyst allows for easy recovery and reuse, making it an environmentally friendly and economically viable option. rsc.orgresearchgate.net The catalyst is prepared through a multi-step process involving the creation of carbon spheres, magnetization with Fe3O4, loading with cobalt and nickel nanoparticles, and subsequent silica coating to form a mesoporous hollow structure. rsc.org

Another cobalt-based nanocatalyst involves a complex of cobalt stabilized on boehmite nanoparticles (Co-(PYT)2@BNPs). nih.gov This heterogeneous catalyst is stable and can be recovered and reused for several cycles without significant loss of activity. The synthesis of tetrazoles is carried out by reacting an organic nitrile with sodium azide in the presence of the catalyst in PEG-400 at 120°C. nih.gov

| Catalyst | Starting Material | Reaction Time | Key Findings | Yield |

|---|---|---|---|---|

| Co–Ni/Fe3O4@MMSHS | Aromatic Nitriles and Sodium Azide | 8–44 minutes | High catalytic activity, excellent recyclability, and mild reaction conditions. rsc.orgresearchgate.net | Up to 98% rsc.orgresearchgate.net |

| Co-(PYT)2@BNPs | Organic Nitriles and Sodium Azide | Not specified | Stable, reusable, and highly efficient heterogeneous catalyst. nih.gov | Not specified |

Copper-Catalyzed Methods

Copper-catalyzed [3+2] cycloaddition of nitriles with an azide source is a well-established method for synthesizing 5-substituted 1H-tetrazoles. scilit.comnih.govelsevierpure.com The reaction typically involves a copper(I) catalyst in a solvent mixture like DMF/MeOH, reacting with various nitriles and trimethylsilyl (B98337) azide to produce the corresponding tetrazoles in good to high yields. scilit.comnih.govelsevierpure.com The proposed mechanism involves the in situ formation of a copper azide species, which then undergoes the cycloaddition with the nitrile. scilit.comnih.gov The combination of a copper catalyst with triethylamine (B128534) has also been shown to promote the reaction at lower temperatures. scilit.comnih.gov

Furthermore, copper(II) sulfate (B86663) pentahydrate (CuSO4•5H2O) has been used as a readily available and environmentally friendly catalyst for the cycloaddition of aryl and alkyl nitriles with sodium azide in DMSO, affording tetrazoles in good to excellent yields under mild conditions. scielo.br

Palladium-Nanoparticle Catalysis

Palladium nanoparticles have been utilized as effective catalysts for the synthesis of 5-substituted-1H-tetrazoles. researchgate.net One approach involves a one-pot tandem reaction of aryl halides with potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanide source, followed by a [2+3]-cycloaddition with sodium azide. researchgate.net This reaction is catalyzed by palladium nanoparticles supported on cross-linked poly(4-vinylpyridine) ([P4-VP]-PdNPs). researchgate.net This heterogeneous catalyst demonstrates good dispersion of palladium nanoparticles and can be reused multiple times without a significant decrease in activity. researchgate.net

Another method utilizes a palladium-catalyzed three-component coupling reaction of malononitrile (B47326) derivatives, allyl acetate, and trimethylsilyl azide to produce 2-allyltetrazoles. nih.gov The key intermediate in this catalytic cycle is proposed to be a π-allylpalladium azide complex. nih.gov

Heterogeneous and Nanocatalyst Systems

The development of heterogeneous and nanocatalyst systems for tetrazole synthesis has been a significant focus, aiming to overcome the limitations of homogeneous catalysts, such as difficulty in catalyst separation and reuse. amerigoscientific.comnih.govresearchgate.netrsc.org

Magnetic nanoparticles have gained attention as catalyst supports due to their high efficiency and ease of recovery. amerigoscientific.comnih.gov For instance, Fe3O4 nanoparticles functionalized with a zinc(II)-adenine complex have been successfully used for the synthesis of 5-substituted tetrazoles, achieving high yields in short reaction times. nih.gov Similarly, copper(II) immobilized on Fe3O4@SiO2@L-arginine serves as an efficient and recoverable catalyst for the synthesis of 5-aryl-1H-tetrazoles in polyethylene (B3416737) glycol (PEG). thieme-connect.com

Zinc oxide (ZnO) nanoparticles have also been employed as efficient heterogeneous acid catalysts for the [3+2] cycloaddition, yielding products in high yields with excellent recyclability. amerigoscientific.com The catalytic activity of ZnO nanoparticles is attributed to their Lewis acidic surface sites. amerigoscientific.com

A novel eco-friendly heterogeneous catalyst, [Fe3O4@SiO2-Im(Br)-SB-Cu (II)], has been synthesized and shown to be highly efficient for the synthesis of tetrazole derivatives in water at mild temperatures. researchgate.netnih.gov This catalyst demonstrates high yields and can be reused without significant loss of activity. researchgate.netnih.gov

| Catalyst System | Key Features | Reference |

|---|---|---|

| Fe3O4-adenine-Zn | Magnetic, high yield, short reaction time. nih.gov | nih.gov |

| Cu(II) immobilized on Fe3O4@SiO2@L-arginine | High efficiency, recoverable with a magnet, reusable. thieme-connect.com | thieme-connect.com |

| ZnO nanoparticles | Heterogeneous acid catalyst, excellent recyclability. amerigoscientific.com | amerigoscientific.com |

| [Fe3O4@SiO2-Im(Br)-SB-Cu (II)] | Eco-friendly, highly efficient in water, reusable. researchgate.netnih.gov | researchgate.netnih.gov |

| Palladium-arginine complex on boehmite nanoparticles | Green catalyst, high substrate compatibility, reusable. nih.gov | nih.gov |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazole derivatives to minimize hazardous substances and improve sustainability. bohrium.comdntb.gov.ua The foundational method for creating the 5-substituted tetrazole ring, a precursor to this compound, is the [3+2] cycloaddition of an organonitrile with an azide source, typically sodium azide. nih.govjchr.org Green approaches to this reaction focus on catalysis and the use of environmentally benign solvents.

Recent advancements have highlighted the use of copper(II) catalysts, which are advantageous due to their low cost and toxicity compared to other metals. jchr.org One-pot syntheses using copper sulfate pentahydrate in solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective, streamlining the production of active pharmaceutical ingredients (APIs) that contain a tetrazole moiety. jchr.org Furthermore, the development of heterogeneous nanocatalysts, such as copper or zinc oxides supported on various materials, allows for easy recovery and reuse of the catalyst, a key principle of green chemistry. nih.gov For instance, magnetic nanoparticles functionalized with a copper complex can be readily separated from the reaction mixture using an external magnet. nih.gov

The choice of solvent is another critical factor. While DMSO and dimethylformamide (DMF) are effective, their toxicity is a drawback. nih.govjchr.org Research has therefore explored greener alternatives. Water is an ideal green solvent, and zinc-catalyzed cycloadditions have been successfully performed in aqueous solutions. researchgate.net Polyethylene glycol (PEG) has also been used as a recyclable and non-toxic solvent medium for the synthesis of 5-substituted tetrazoles. nih.gov In some cases, solvent-free conditions, often coupled with microwave irradiation, have been developed, representing a significant step towards a truly green synthesis. researchgate.net

The table below summarizes various green catalytic systems used for the synthesis of 5-substituted-1H-tetrazoles, which are precursors to compounds like this compound.

| Catalyst System | Solvent | Key Advantages |

| Copper Sulfate Pentahydrate | DMSO | High yield, avoids toxic reagents |

| Fe3O4@Tryptophan@Ni | - | Recyclable magnetic catalyst, solvent-free |

| ZnO/Co3O4 Nanoparticles | DMF | Enhanced acidity, efficient catalysis |

| Chitosan-supported Magnetic Ionic Liquid | - | Biopolymer-based, reusable, solvent-free |

This table presents data for the synthesis of various 5-substituted-1H-tetrazoles as models for the synthesis of the 5-(3-ethoxyphenyl)-1H-tetrazole precursor.

Advanced Synthetic Strategies

Beyond foundational green chemistry principles, advanced synthetic techniques offer enhanced control, efficiency, and speed in the preparation of tetrazole derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. lew.ronih.gov For the synthesis of 5-substituted tetrazoles, microwave irradiation has been successfully applied to the [3+2] cycloaddition reaction. rsc.org

The use of microwave heating in conjunction with heterogeneous catalysts, such as copper(II) species on a solid support, has proven particularly effective. rsc.org This combination allows for rapid heating of the reaction mixture, while the catalyst facilitates the cycloaddition. Reaction times can be dramatically reduced from many hours to as little as 3-30 minutes, with high yields of the desired 5-substituted-1H-tetrazole. rsc.org For example, the synthesis of the closely related 5-(4'-methoxyphenyl)tetrazole has been achieved in high yield using this method. rsc.org

Microwave energy can also be employed for the derivatization of the tetrazole ring, such as in N-alkylation reactions, to produce the final 2H-tetrazole isomer. nih.gov The efficient and controlled heating provided by microwaves can improve the regioselectivity of the alkylation and reduce the formation of byproducts. nih.govmdpi.com

The following table illustrates the impact of microwave irradiation on the synthesis of 5-substituted tetrazoles compared to conventional heating.

| Precursor | Conditions | Reaction Time | Yield |

| 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride | Conventional Heating | 5 hours | 62% |

| 3-Methyl-1-phenyl-1H-pyrazole-5-carbonyl chloride | Microwave (400 W) | 20 minutes | 85% |

| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Conventional Heating | 48 hours | ~30% |

| 2-Aminothiazole, Benzaldehyde, Ethyl Acetoacetate | Microwave (350 W) | 30 minutes | 89% |

This table showcases the general enhancement in yield and reduction in reaction time when using microwave-assisted synthesis for related heterocyclic compounds.

Ionic liquids (ILs), which are salts with melting points below 100°C, have gained prominence as green solvents and catalysts in organic synthesis. researchgate.netdntb.gov.ua Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. researchgate.net

In tetrazole synthesis, ionic liquids can serve multiple roles. Acidic ionic liquids can act as catalysts for the [3+2] cycloaddition of nitriles with sodium azide. researchgate.net For example, piperazinium dihydrogen sulfate has been used as an efficient and recyclable catalyst for this transformation. researchgate.net Imidazolium-based ionic liquids have also been shown to be effective media for this reaction, especially when combined with microwave heating. researchgate.net

Furthermore, task-specific ionic liquids have been designed for tetrazole synthesis. Choline azide, for instance, can function as the azide source, the solvent, and the catalyst simultaneously, offering a "triple function" reagent in a catalyst-free and solvent-free system. dntb.gov.ua The use of chitosan-supported magnetic ionic liquids provides a recyclable, biopolymer-based catalytic system, further enhancing the green credentials of the synthesis. clockss.org

The synthesis of this compound typically involves the initial formation of 5-(3-ethoxyphenyl)-1H-tetrazole, which then undergoes derivatization.

The alkylation of a 5-substituted-1H-tetrazole is a crucial step for obtaining the 2,5-disubstituted product. However, this reaction often presents a challenge in regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of isomers. rsc.orgresearchgate.netmdpi.com The ratio of these isomers is influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, the base used, and the reaction solvent. researchgate.net

For the synthesis of 2H-tetrazoles, conditions that favor alkylation at the N2 position are desired. Studies on the alkylation of 5-phenyltetrazole have shown that the reaction can be performed under phase-transfer catalysis conditions or in aprotic polar solvents like DMF. nih.govresearchgate.net A new method involving the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. nih.gov The use of a microreactor has been shown to significantly accelerate the N-alkylation of 5-phenyltetrazole compared to batch reactors.

The table below provides examples of N-alkylation reactions on tetrazole rings, illustrating the formation of regioisomers.

| Tetrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product Ratio (N1:N2) |

| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | Acetone | Two regioisomers formed and separated |

| 5-Phenyltetrazole | Methyl iodide | NaOH | Dichloromethane/Water | Both N1 and N2 isomers formed |

| 1-Phenyl tetrazole-5-thione | Acrylic esters | K2CO3 / TBAB | Solvent-free | S-alkylation at RT, N-alkylation at 70°C |

This table provides examples of N-alkylation on related tetrazole systems, highlighting the common challenge of regioselectivity.

An alternative strategy to building the substituted phenyl ring onto the tetrazole precursor is to functionalize an already existing tetrazole ring at the C5 position. This approach is particularly useful for creating diverse analogs from a common intermediate.

A powerful method for this is the direct C-H functionalization of an N-protected tetrazole. acs.orgacs.org This can be achieved by deprotonation at the 5-position using a strong base, such as a "turbo Grignard" reagent (isopropylmagnesium chloride-lithium chloride complex), to form a stable organometallic intermediate. acs.orgacs.org This intermediate can then react with a variety of electrophiles, such as aldehydes, ketones, or aryl halides. For instance, a protected tetrazole has been successfully reacted with 3-methoxybenzaldehyde (B106831) to install a substituted phenyl group, a structure closely related to the target compound. acs.org

Another approach is the direct C-H arylation of an N-substituted tetrazole using a palladium/copper co-catalytic system with an aryl bromide. nih.govacs.org This method avoids the late-stage use of potentially hazardous azide reagents and is tolerant of a wide range of functional groups.

The following table summarizes conditions for the C5-functionalization of N-protected tetrazoles.

| Tetrazole | Reagent 1 | Reagent 2 | Product |

| 1N-PMB-protected tetrazole | i-PrMgCl·LiCl | 3-Methoxybenzaldehyde | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(3-methoxyphenyl)methanol |

| 1N-PMB-protected tetrazole | i-PrMgCl·LiCl | 3-Methoxy-N-methyl-N-methoxybenzamide | (1-(4-Methoxybenzyl)-1H-tetrazol-5-yl)(3-methoxyphenyl)methanone |

| 1-Substituted tetrazole | Aryl bromide | Pd/Cu catalyst | 1-Substituted-5-aryltetrazole |

This table illustrates the functionalization of the C5 position of the tetrazole ring with precursors relevant to the 3-ethoxyphenyl substituent.

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanisms of [3+2] Cycloaddition

The most proficient and direct route for synthesizing 5-substituted-1H-tetrazoles, such as the parent form of 5-(3-ethoxyphenyl)-2H-tetrazole, is the [3+2] cycloaddition (or [2+3] cycloaddition) of an azide (B81097) with an organic nitrile. acs.orgacs.orgnih.govresearchgate.net This reaction involves the formal addition of a 1,3-dipolar azide species to the carbon-nitrogen triple bond of a nitrile. researchgate.net However, the precise mechanism has been a subject of debate, with evidence pointing to different pathways depending on the nature of the azide species (e.g., azide salts vs. organic azides) and reaction conditions. acs.orgacs.org

Theoretical studies using density functional theory (DFT) have been employed to explore various potential mechanisms, including concerted cycloadditions and stepwise additions of neutral or anionic azide species. acs.orgcapes.gov.brnih.gov When azide salts like sodium azide (NaN₃) are used with nitriles at elevated temperatures (typically 100-150 °C), the reaction produces the corresponding 5-substituted-1H-tetrazole in high yield. acs.org One proposed mechanism suggests a nitrile activation step that leads to an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole ring. acs.orgcapes.gov.brnih.gov The activation barriers for this process are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. acs.orgnih.gov In contrast, when organic azides are used, the reaction is generally considered a traditional concerted [2+3] cycloaddition, but this typically requires highly activated nitriles. acs.org

Proposed Intermediate Species (e.g., Cobalt-Diazido Intermediates)

In metal-catalyzed [3+2] cycloaddition reactions, the formation of intermediate species is crucial for the catalytic cycle. It has been proposed that the reaction involves the initial coordination of either the azide or the nitrile to the metal center. acs.orgnih.gov Mechanistic investigations into cobalt-catalyzed tetrazole synthesis have provided direct evidence for the formation of a cobalt(II)-diazido intermediate. acs.orgnih.gov

In a key study, reacting a cobalt(II) complex featuring a tetradentate ligand (N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine) with sodium azide and benzonitrile (B105546) resulted in the isolation and structural characterization of an intermediate cobalt(II)-diazido complex. acs.orgnih.gov This was the first instance of an intermediate being structurally characterized during the [3+2] cycloaddition of sodium azide to organonitriles. acs.orgnih.gov This isolated diazido complex was itself found to be catalytically active, reinforcing its role as a key intermediate in the reaction pathway. acs.orgnih.gov It is believed that the azide ligand coordinated to the metal center can offer enhanced activity in the subsequent cycloaddition step. nih.gov

Role of Catalysts in Reaction Pathways

Catalysts play a pivotal role in the [3+2] cycloaddition of azides to nitriles by lowering the high activation barrier associated with the reaction, allowing it to proceed under milder conditions and with greater efficiency. acs.orgnih.gov A variety of homogeneous and heterogeneous catalysts have been developed, including those based on zinc, copper, and cobalt. acs.orgnih.govresearchgate.net

Cobalt Catalysis: Cobalt(II) complexes with specific tetradentate ligands have been shown to be highly effective catalysts for the synthesis of 5-substituted 1H-tetrazoles. acs.orgnih.gov These complexes facilitate the reaction under homogeneous conditions, leading to near-quantitative yields for a majority of substrates. nih.gov The mechanism involves the formation of a cobalt-diazido intermediate, which then reacts with the nitrile. acs.orgnih.gov More recently, a magnetic nanocomposite containing cobalt and nickel (Co–Ni/Fe₃O₄@MMSHS) has been developed as a heterogeneous catalyst, demonstrating high activity, excellent yields (up to 98%), and recyclability. nih.govrsc.org

Zinc Catalysis: Zinc(II) salts are also effective catalysts, particularly for reactions conducted in water. nih.govnih.gov DFT studies indicate that the dominant factor in zinc-catalyzed reactions is the coordination of the nitrile to the zinc ion. nih.gov This coordination significantly lowers the energy barrier for the nucleophilic attack by the azide ion, thereby accelerating the reaction. nih.gov

The general function of these metal catalysts is to activate the nitrile, making it more susceptible to attack by the azide. nih.govnih.gov This activation overcomes the slow reaction rates and low yields often observed in uncatalyzed [2+3] cycloadditions. nih.gov

Tautomerism and Isomerization Pathways

Tetrazoles, including 5-substituted derivatives, exhibit annular tautomerism, a phenomenon where the proton on the nitrogen heterocycle can migrate between different nitrogen atoms of the ring. This results in the existence of distinct tautomeric forms with different chemical and physicochemical properties. researchgate.netresearchgate.net

1H- and 2H-Tautomer Equilibrium in Tetrazoles

For 5-substituted tetrazoles, the proton can reside on either the N1 or N2 position of the tetrazole ring, leading to a dynamic equilibrium between two primary tautomers: the 1H- and 2H-forms. researchgate.netresearchgate.nettubitak.gov.tr

1H-Tautomer: The proton is attached to the nitrogen atom at position 1.

2H-Tautomer: The proton is attached to the nitrogen atom at position 2.

These two tautomers coexist in equilibrium, and their relative populations can be influenced by a variety of factors. researchgate.netresearchgate.net High-level ab initio calculations have been performed to determine the precise relative energies of these tautomers. nih.gov For the parent tetrazole molecule, the 2H-form is generally more stable in the gas phase, while the 1H-form is favored in the liquid phase or in solution. researchgate.netnih.gov The interconversion between these tautomers can occur, although monomolecular transformations have high energy barriers. However, in the presence of hydrogen-bonded complexes, the barrier for this interconversion is significantly lower. nih.gov

| Tautomer | Position of Annular Hydrogen | Favored Environment |

|---|---|---|

| 1H-Tetrazole | N1 | Liquid Phase / Solution researchgate.netnih.gov |

| 2H-Tetrazole | N2 | Gas Phase researchgate.netnih.gov |

Factors Influencing Tautomeric Stability

The equilibrium between the 1H and 2H tautomers is not fixed and can be shifted by several internal and external factors. Understanding these influences is critical for predicting the predominant form of a substituted tetrazole like this compound under specific conditions.

Key Influencing Factors:

Physical State: As noted, the gas-phase and condensed-phase (liquid or solid) stabilities can differ. The 2H-tautomer is more stable in the gas phase, whereas intermolecular interactions in the condensed phase often favor the 1H-tautomer. researchgate.net

Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. acs.org

Substituents: The electronic nature (electron-donating or electron-withdrawing) and steric properties of the substituent at the C5 position play a crucial role. tubitak.gov.tr For instance, in the synthesis of 5-arylamino-1H(2H)-tetrazoles, it was found that an electron-withdrawing nitro group on the aryl ring increased the ratio of the 2H-tautomer relative to the 1H-tautomer. tubitak.gov.tr

Temperature: Temperature can influence the equilibrium position, as seen in studies of the thermal decomposition of tetrazole. researchgate.netnih.gov

| Factor | Influence on 1H vs. 2H Tautomer Ratio | Reference |

|---|---|---|

| Physical State | 2H-form is favored in the gas phase; 1H-form is often favored in the liquid/solid state. | researchgate.net |

| Solvent Polarity | Can shift the equilibrium by preferentially solvating one tautomer over the other. | acs.org |

| Electronic Effects of Substituent | Electron-withdrawing groups can favor the 2H-tautomer. | tubitak.gov.tr |

Regioselectivity in Tetrazole Formation

Regioselectivity is a critical consideration in the synthesis of substituted tetrazoles, as the cycloaddition of unsymmetrical reactants can potentially lead to different isomers. When an organic azide (R¹-N₃) reacts with a nitrile (R²-C≡N), two regioisomeric products are theoretically possible: a 1,5-disubstituted tetrazole and a 2,5-disubstituted tetrazole. acs.org

However, in practice, many synthetic methods exhibit high regioselectivity. For instance, the reaction of organic azides with nitriles typically yields only the 1,5-disubstituted product. acs.org Conversely, specific methods have been developed to selectively synthesize 2,5-disubstituted tetrazoles. One such method involves a silver-catalyzed [3+2] cycloaddition between an arenediazonium salt and trimethylsilyldiazomethane, which regioselectively produces 2-aryl-5-(trimethylsilyl)-2H-tetrazoles. nih.govnih.gov Similarly, copper-catalyzed N²-arylation of 5-substituted-1H-tetrazoles with arylboronic acids also affords 2,5-disubstituted tetrazoles with high regioselectivity. organic-chemistry.org

The factors governing this selectivity are complex and can include the electronic properties of the reactants, the nature of the catalyst, and the reaction mechanism itself (concerted vs. stepwise). acs.orgorganic-chemistry.org In catalyzed reactions, the specific coordination of the reactants to the metal center often dictates the orientation of the cycloaddition, thereby controlling the regiochemical outcome. For the synthesis of 5-(3-ethoxyphenyl)-1H-tetrazole from 3-ethoxybenzonitrile (B1293884) and an azide source like NaN₃, the product is the 5-substituted-1H-tetrazole, which exists as a mixture of 1H and 2H tautomers rather than a regioisomer formed from a different mode of cycloaddition. acs.org The subsequent alkylation or arylation of this tetrazole ring would then raise further questions of regioselectivity between the N1 and N2 positions.

Decomposition and Degradation Pathways

The thermal stability and decomposition pathways of tetrazole derivatives are of significant interest due to their high nitrogen content and energetic nature. While specific experimental studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, the degradation behavior can be inferred from studies on structurally similar 5-aryltetrazoles. The decomposition of these compounds is known to proceed through complex mechanisms involving the cleavage of the tetrazole ring and the formation of various reactive intermediates and stable products.

Thermal Decomposition Processes

The thermal decomposition of 5-substituted tetrazoles is characterized by the extrusion of molecular nitrogen (N₂), a highly exothermic process. Studies on related tetrazole compounds indicate that the thermal stability is influenced by the nature of the substituent at the C5 position of the tetrazole ring. For instance, research on a series of 5-aryl-1,2,4-triazolo[4,3-b] nih.govresearchgate.netchemshuttle.comtriazin-7(8H)-ones, which contain a tetrazole-like triazole ring system, has shown that the initial decomposition temperature is dependent on the electronic properties of the substituent on the phenyl ring. nih.gov

In an inert atmosphere, the decomposition of a parent 5-phenyl substituted heterocyclic compound was observed to begin at 253°C. nih.gov The introduction of electron-donating groups, such as a methyl group, at the para-position of the phenyl ring increased the initial decomposition temperature to 266°C, suggesting enhanced thermal stability. nih.gov Conversely, the presence of electron-withdrawing groups like chlorine at the meta or para positions also led to a slight increase in thermal stability. nih.gov In an oxidizing atmosphere, the parent compound exhibited a higher onset of decomposition at 275°C, indicating that the surrounding atmosphere plays a crucial role in the decomposition process. nih.gov

Based on these findings for analogous structures, it can be anticipated that this compound would exhibit significant thermal stability, with decomposition likely initiating at temperatures above 250°C. The ethoxy group at the meta-position of the phenyl ring, being an electron-donating group, might influence the thermal stability, though its precise effect compared to other substituents would require specific experimental investigation. The primary step in the thermal decomposition is expected to be the cleavage of the tetrazole ring, leading to the release of nitrogen gas.

Table 1: Thermal Decomposition Onset of a Related 5-Aryl Heterocyclic System

| Compound | Substituent | Initial Decomposition Temperature (T₅%) in Inert Atmosphere (°C) | Initial Decomposition Temperature in Oxidizing Atmosphere (°C) |

| Parent Compound | -H | 253 | 275 |

| Derivative | p-CH₃ | 266 | Not Reported |

| Derivative | m-Cl | >253 | >275 |

| Derivative | p-Cl | >253 | >275 |

Source: Adapted from experimental studies on a class of heterocyclic anticancer drug candidates. nih.gov

Formation of Nitrilimines and Other Degradation Products

The thermal or photochemical decomposition of 5-substituted tetrazoles is a well-established route for the generation of highly reactive nitrilimines. The process involves the cleavage of the N1-N2 and C5-N4 bonds of the tetrazole ring, accompanied by the extrusion of a molecule of dinitrogen (N₂). For 5-phenyltetrazole, which is structurally similar to this compound, flash vacuum pyrolysis (FVP) has been shown to produce benzonitrile and hydrazoic acid (HN₃) as major products, alongside the formation of a nitrilimine intermediate. researchgate.net

The initially formed nitrilimine, in this case, (3-ethoxyphenyl)carbonitrilimine, is a transient species that can undergo various subsequent reactions. These reactions can include intramolecular cyclization if a suitable functional group is present, or intermolecular reactions. In the absence of other trapping agents, the nitrilimine can rearrange to form more stable products. For instance, the decomposition of 5-phenyltetrazole under FVP conditions yields benzonitrile. researchgate.net

The general mechanism for the thermal decomposition of a 5-aryltetrazole can be depicted as follows:

Nitrogen Extrusion: The tetrazole ring undergoes cleavage, releasing a molecule of nitrogen gas.

Nitrilimine Formation: A highly reactive aryl-substituted nitrilimine is formed as an intermediate.

Further Reactions: The nitrilimine can then undergo various transformations, including rearrangement to form a stable nitrile.

The decomposition of tetrazoles can also be influenced by the reaction conditions. For example, studies on other tetrazole derivatives have shown that the composition and yield of the final products are highly dependent on factors such as temperature and the presence of other reagents. researchgate.net While specific data for this compound is not available, it is reasonable to predict that its thermal degradation would proceed through a similar pathway involving the formation of 3-ethoxybenzonitrile and other potential secondary products derived from the reactive nitrilimine intermediate.

Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(3-ethoxyphenyl)-2H-tetrazole by mapping the magnetic environments of its constituent protons and carbon atoms.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. For this compound, the spectrum would reveal distinct signals for the protons of the ethoxy group and the aromatic phenyl ring.

Based on the closely related compound, 5-(3-methoxyphenyl)-1H-tetrazole, the aromatic protons are expected to appear in the range of δ 7.1-7.7 ppm. amazonaws.com The ethoxy group's protons would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of ethyl group coupling. The acidic proton on the tetrazole ring (N-H) is often observed as a broad singlet at a significantly downfield chemical shift, though its visibility can be affected by the solvent and concentration. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl) | 7.1 - 7.7 | Multiplet |

| Methylene (-OCH₂CH₃) | ~4.1 | Quartet (q) |

| Methyl (-OCH₂CH₃) | ~1.4 | Triplet (t) |

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The spectrum for this compound would show distinct signals for the carbon atom of the tetrazole ring, the six carbons of the phenyl ring, and the two carbons of the ethoxy group.

The carbon atom of the tetrazole ring typically resonates at approximately δ 155-165 ppm. amazonaws.comgrowingscience.com The aromatic carbons would appear in the δ 110-160 ppm region, with the carbon attached to the oxygen of the ethoxy group being the most deshielded among the ring carbons. The carbons of the ethoxy group are expected at higher field strengths, typically around δ 60-70 ppm for the methylene carbon and δ 10-20 ppm for the terminal methyl carbon. amazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole (C5) | 155 - 165 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-C) | ~125 |

| Aromatic (C-H) | 112 - 131 |

| Methylene (-OCH₂) | 60 - 70 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are employed to establish correlations between directly bonded nuclei, primarily ¹H and ¹³C. In an HSQC spectrum of this compound, cross-peaks would directly link the signals of each proton to the signal of the carbon atom it is attached to. This technique is invaluable for unambiguously assigning the signals of the aromatic protons to their corresponding carbons and confirming the assignments of the ethoxy group's CH₂ and CH₃ signals. While specific HSQC data for this compound is not detailed, its application is a standard procedure in the structural confirmation of such novel compounds. pnrjournal.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3200 cm⁻¹ can be attributed to the N-H stretching vibration of the tetrazole ring, often indicating hydrogen bonding. pnrjournal.com Vibrations associated with the tetrazole ring (C=N and N=N stretching) typically appear between 1340 and 1640 cm⁻¹. growingscience.compnrjournal.com Aromatic C-H stretching is observed above 3000 cm⁻¹, while C-O-C stretching from the ethoxy group would produce strong signals around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Raman spectroscopy provides similar information, and for tetrazole derivatives, characteristic peaks for the ring vibrations are also observed. pnrjournal.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Tetrazole N-H | Stretching | 2500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H (Ethoxy) | Stretching | 2850 - 2980 |

| Tetrazole Ring | C=N, N=N Stretching | 1340 - 1640 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Ether C-O-C | Asymmetric Stretching | ~1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₀N₄O), the exact molecular weight is 190.206 g/mol . chemshuttle.com

Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 191. The fragmentation of 5-substituted tetrazoles is well-characterized. In positive-ion mode, a characteristic fragmentation pathway involves the neutral loss of hydrazoic acid (HN₃, 43 Da). lifesciencesite.com Another common fragmentation pathway for tetrazoles is the elimination of a nitrogen molecule (N₂, 28 Da), which is particularly prevalent in negative-ion mode. lifesciencesite.comresearchgate.net Further fragmentation would involve the cleavage of the ethoxy group and the breakdown of the phenyl ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z | Identity |

|---|---|---|

| [M+H]⁺ | 191 | Protonated Molecule |

| [M-N₂]⁺ | 162 | Loss of Nitrogen |

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Studies on similar structures reveal that the tetrazole ring is a planar, aromatic system. nih.gov The dihedral angle between the plane of the tetrazole ring and the attached phenyl ring is a key structural parameter, often showing a slight twist which can indicate the degree of π-π conjugation between the two ring systems. nih.govresearchgate.net In the crystal lattice, molecules of 5-substituted tetrazoles frequently engage in intermolecular hydrogen bonding, where the acidic N-H proton of the tetrazole ring acts as a hydrogen bond donor to a nitrogen atom of an adjacent molecule, leading to the formation of dimers or extended chains. rsc.org The ethoxy group may also participate in weaker C-H···O or C-H···π interactions, further stabilizing the crystal packing. researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the context of aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar absorptivity (ε). The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs on the nitrogen atoms of the tetrazole ring) to a π* antibonding orbital, are typically of lower energy and have a significantly lower molar absorptivity.

The spectrum of this analog shows three main absorption maxima. mdpi.com The band at the longest wavelength (λmax = 274 nm) is attributed to π → π* transitions within the conjugated system formed by the phenyl and tetrazole rings. mdpi.com This band often exhibits a vibrational fine structure. mdpi.com Additional high-energy bands are observed at shorter wavelengths, corresponding to further π → π* transitions within the aromatic and heteroaromatic rings. mdpi.com The presence of an ethoxy group on the phenyl ring in this compound, acting as an auxochrome, would be expected to cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted phenyl-tetrazole.

Quantum-chemical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are often used to support the assignment of experimentally observed electronic transitions. For analogous structures like 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, these computational methods have shown good agreement with experimental data, confirming the nature of the electronic transitions. mdpi.com

The following table details the UV-Visible absorption data for a closely related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, which serves as a valuable reference for understanding the electronic transitions in this compound.

Interactive Data Table: UV-Visible Absorption Data for 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine in Ethanol mdpi.com

| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Tentative Assignment |

| 274 | 23,600 | π → π |

| 236 | 26,200 | π → π |

| 202 | ~40,000 | π → π* |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the behavior of molecules. These methods, rooted in the principles of quantum mechanics, can determine molecular geometries, electronic structures, and various other properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of molecules. nih.govnih.gov This approach is favored for its balance of computational cost and accuracy, making it suitable for analyzing the properties of tetrazole derivatives. nih.govdntb.gov.ua DFT methods are used to investigate everything from the molecule's shape to its electronic characteristics and reactivity. nih.govnih.gov

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For tetrazole derivatives, DFT calculations, often using the B3LYP functional combined with various basis sets like 6-31G or 6-31+G(d), are employed to predict bond lengths, bond angles, and dihedral angles. iosrjournals.orgasianpubs.org

Studies on related substituted tetrazoles have shown that the choice of basis set can influence the calculated relative energies of different isomers. For instance, the inclusion of polarization functions can provide more accurate energy predictions. iosrjournals.org The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational analysis. nih.gov This energetic analysis is crucial as it reveals the inherent stability of the molecule. iosrjournals.org

Table 1: Representative Energetic Properties of Substituted Tetrazoles (Illustrative)

| Isomer | Basis Set | Relative Energy (kcal/mol) |

| 5-Hydroxy-2H-tetrazole | B3LYP/6-31G | Low |

| 5-Hydroxy-2H-tetrazole | B3LYP/6-31+G(d) | 1.9 |

| 5-Carboxy-2H-tetrazole | B3LYP/6-31G | Low |

| 5-Carboxy-2H-tetrazole | B3LYP/6-31+G(d) | 2.1 |

Note: This table is illustrative, based on findings for similar compounds, to demonstrate the type of data obtained from energetic analysis. Data specific to 5-(3-ethoxyphenyl)-2H-tetrazole would require dedicated calculations.

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant parameter; a larger gap suggests higher stability and lower reactivity. nih.gov

DFT calculations are used to determine these orbital energies. For instance, in studies of similar molecules, the HOMO-LUMO gap has been calculated to be around 4 to 6 eV. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, providing insights into the delocalization of electron density within the molecule. nih.gov The distribution of atomic charges, often calculated using methods like the Mulliken population analysis, reveals the partial positive and negative charges on each atom, which is crucial for understanding intermolecular interactions. asianpubs.org

Table 2: Calculated Electronic Properties for Tetrazole Derivatives (Illustrative)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Clevudine | - | - | 4.1653 |

| Telbivudine | - | - | 6.6865 |

Note: This table shows examples of calculated HOMO-LUMO gaps for other heterocyclic compounds to illustrate the concept. nih.gov Specific values for this compound would require specific computational studies.

The aromaticity of the tetrazole ring is a significant factor in its stability and chemical behavior. Various computational methods are used to quantify this property. Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding at the center of the ring is calculated; a negative value typically indicates aromaticity. researchgate.net

Studies on substituted tetrazoles have shown that the nature and position of the substituent can significantly affect the aromaticity of the tetrazole ring. researchgate.netresearchgate.net Electron-withdrawing groups, such as a carboxyl group, have been found to increase the aromaticity of the tetrazole ring by withdrawing π-electrons. researchgate.netresearchgate.net Conversely, electron-donating groups, like an amino group, tend to weaken the aromaticity. researchgate.netresearchgate.net The ethoxy group on the phenyl ring in this compound would be expected to have an electronic influence on the tetrazole ring, which could be quantified through such aromaticity analyses.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For heterocyclic molecules, the MEP map can identify the most likely sites for interactions such as protonation or coordination with metal ions. asianpubs.orgresearchgate.net In tetrazole derivatives, the nitrogen atoms of the ring are often associated with regions of negative electrostatic potential, indicating their role as hydrogen bond acceptors or sites for electrophilic interaction. researchgate.net The analysis of the MEP surface provides a visual guide to the molecule's reactive behavior. nih.gov

The dual descriptor (DD) is a more advanced reactivity index derived from conceptual DFT that can simultaneously reveal sites susceptible to both nucleophilic and electrophilic attacks. nih.govfrontiersin.org It is defined as the difference between the nucleophilic and electrophilic Fukui functions. researchgate.net Where the dual descriptor is positive, the site is favored for a nucleophilic attack, and where it is negative, an electrophilic attack is more likely. nih.gov

This tool is particularly useful for explaining reaction mechanisms and predicting regioselectivity. researchgate.net By providing a more nuanced picture of local reactivity than the Fukui functions or MEP alone, the dual descriptor can rationalize complex chemical interactions and has been successfully applied to a variety of chemical systems. nih.govresearchgate.netresearchgate.net For this compound, a dual descriptor analysis would pinpoint the specific atoms on both the tetrazole and the phenyl rings most likely to participate in chemical reactions.

Molecular Modeling and Simulation

Molecular modeling and simulation serve as powerful tools to investigate the structural and dynamic properties of this compound. These methods allow for the examination of molecular conformations, dynamic behavior, and intermolecular interactions that are often difficult to study through experimental means alone.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided search results, the principles of this technique are widely applied to understand the behavior of molecules in a simulated environment, such as in a solvent. MD simulations can provide information on the flexibility of the molecule, the stability of different conformations, and the interactions with surrounding solvent molecules over time. This data is critical for predicting how the molecule will behave in a real-world solution, which is fundamental for any potential application.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This method is frequently used to understand the intermolecular interactions between a ligand and a target protein. mdpi.com

In studies of various tetrazole derivatives, molecular docking has been employed to investigate their binding modes and interactions with biological targets. For example, in the context of antimicrobial research, docking studies of tetrazole derivatives with enzymes like Candida sterol 14-α demethylase (CYP51) have been performed. ajgreenchem.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the tetrazole derivative and the amino acid residues of the enzyme's active site. ajgreenchem.comnih.gov For instance, one study on tetrazole derivatives showed hydrogen bonding with specific residues and interactions with the heme group of the target enzyme. ajgreenchem.com The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. nih.govdovepress.com Such studies are crucial for the rational design of new and more potent therapeutic agents. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are also valuable for predicting the spectroscopic parameters of molecules, which can aid in their structural elucidation and characterization.

For this compound, while direct experimental spectra are not provided in the search results, predicted NMR data for similar structures are available. For instance, predicted 13C NMR spectra for related tetrazole compounds can be found in chemical databases. drugbank.comchemicalbook.com The chemical shifts in NMR spectra are highly dependent on the electronic environment of the nuclei. youtube.com For a molecule like this compound, one would expect distinct signals for the carbons in the ethoxy group, the phenyl ring, and the tetrazole ring. growingscience.comrsc.org

Similarly, predicted 1H NMR spectra can be calculated. The protons on the phenyl ring would exhibit characteristic splitting patterns depending on their substitution, and the protons of the ethoxy group would appear as a quartet and a triplet. rsc.orgresearchgate.net The chemical shifts of these protons would be influenced by the electron-withdrawing or -donating nature of the substituents. rsc.org

Table of Predicted Spectroscopic Data (Hypothetical)

| Atom | Predicted 1H NMR Chemical Shift (ppm) | Predicted 13C NMR Chemical Shift (ppm) |

| Tetrazole-C5 | - | ~155-165 |

| Phenyl-C1' | - | ~130-140 |

| Phenyl-C2' | ~7.0-7.2 | ~115-125 |

| Phenyl-C3' | - | ~158-162 (ether linkage) |

| Phenyl-C4' | ~7.3-7.5 | ~120-130 |

| Phenyl-C5' | ~6.9-7.1 | ~110-120 |

| Phenyl-C6' | ~7.2-7.4 | ~125-135 |

| O-CH2-CH3 | ~4.0-4.2 (quartet) | ~63-68 |

| O-CH2-CH3 | ~1.3-1.5 (triplet) | ~14-16 |

Note: This table is a hypothetical representation based on general chemical shift ranges for similar functional groups and is intended for illustrative purposes. Actual values would require specific computational calculations or experimental data.

Molecular Recognition Principles and Structural Influences

Bioisosterism as a Design Strategy

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group within a molecule with another group that has similar physicochemical properties, thereby retaining or enhancing its biological activity. The tetrazole ring in "5-(3-ethoxyphenyl)-2H-tetrazole" serves as a prime example of a bioisostere, most notably for the carboxylic acid group and the cis-amide bond. nih.govbeilstein-journals.org

The 5-substituted tetrazole ring is a well-established bioisosteric replacement for a carboxylic acid. nih.govbeilstein-journals.orgtandfonline.comnih.govsci-hub.rurug.nl This is attributed to several shared characteristics. The tetrazole ring has an acidic proton with a pKa value comparable to that of carboxylic acids, allowing it to be ionized at physiological pH. rug.nlresearchgate.netquora.com This anionic nature enables it to form similar ionic interactions with biological targets.

Furthermore, the tetrazole ring is planar and its delocalized negative charge is distributed over a larger surface area compared to the two oxygen atoms in a carboxylic acid. rug.nlsemanticscholar.org While both groups are planar, the tetrazole anion is more lipophilic than the corresponding carboxylate, which can improve its ability to cross cell membranes. nih.govrug.nlresearchgate.net The nitrogen-rich tetrazole ring also offers more opportunities for hydrogen bonding. rug.nl

The tetrazole ring can also function as a bioisostere for a cis-amide bond. nih.govbeilstein-journals.orgnih.gov This is particularly significant in the design of peptidomimetics, where restricting the conformation of the peptide backbone is often necessary for biological activity. A 1,5-disubstituted tetrazole ring can mimic the cis conformation of an amide bond, which is a higher energy state for linear peptides but can be the active conformation when bound to a receptor. springernature.comacs.orgnih.govacs.org By replacing a flexible amide bond with the rigid tetrazole ring, the molecule's conformation can be locked, potentially leading to increased potency. nih.govbeilstein-journals.org

Elucidation of Intermolecular Interactions

The non-covalent interactions between "this compound" and its biological target are crucial for molecular recognition and binding affinity. These interactions are primarily driven by the hydrogen bonding potential of the tetrazole ring and the stacking interactions of the ethoxyphenyl group.

The tetrazole ring of "this compound" contains four nitrogen atoms, making it capable of forming multiple hydrogen bonds. researchgate.netnih.gov The nitrogen atoms can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.govacademie-sciences.frrsc.org The ability of tetrazoles to form stable hydrogen bonds with several proton donors and acceptors simultaneously is a key feature in their interaction with biological targets. nih.gov In 2,5-disubstituted-2H-tetrazoles, the nitrogen atom at position 4 is often the most preferred center for basicity. acs.org

Stereochemical Considerations in Tetrazole Derivatives

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of a drug's biological activity. For tetrazole derivatives, including this compound, the spatial orientation of substituent groups can profoundly influence their interaction with biological targets such as receptors and enzymes. This is because biological macromolecules are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule.

The differential interaction between stereoisomers and their biological targets can lead to significant variations in their pharmacological effects. One enantiomer may exhibit the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer). Therefore, understanding the stereochemical aspects of tetrazole derivatives is paramount in drug design and development.

A pertinent example of the importance of stereochemistry in tetrazole-containing compounds is observed in the development of Angiotensin II Receptor Type 1 (AT1) blockers. In a study focused on novel AT1 blockers, researchers synthesized and evaluated the biological activity of the enantiomers of a benzimidazole derivative featuring a tetrazole moiety. The results demonstrated a clear stereoselectivity in their binding affinity to the AT1 receptor.

The study revealed that the (R)-isomer of the compound exhibited significantly higher binding affinity and, consequently, more potent antagonist activity compared to the (S)-isomer. This difference in activity underscores the precise three-dimensional fit required for optimal interaction with the receptor's binding site. The spatial arrangement of the atoms in the (R)-isomer allows for a more favorable and stable interaction with the amino acid residues within the chiral pocket of the AT1 receptor.

The following interactive data table summarizes the in vitro AT1 receptor binding affinities of the racemic mixture and the individual enantiomers of a novel tetrazole-containing benzimidazole derivative.

| Compound | Isomer | IC50 (nM) |

| 1 | Racemate | 1.57 |

| 1a | (R)-isomer | 0.89 |

| 1b | (S)-isomer | 3.24 |

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the AT1 receptor. A lower IC50 value indicates a higher binding affinity.

The data clearly illustrates that the (R)-isomer is nearly four times more potent than the (S)-isomer in binding to the AT1 receptor. This significant difference in affinity highlights the critical role of stereochemistry in the molecular recognition of this class of tetrazole derivatives. While direct stereochemical studies on this compound are not available, the principles demonstrated with these structurally related compounds are broadly applicable. The introduction of a chiral center to a molecule like this compound would necessitate a thorough evaluation of the individual stereoisomers to identify the eutomer and optimize therapeutic efficacy.

Chemical Transformations and Derivatization Strategies

Functionalization of the Tetrazole Ring System

The tetrazole ring of 5-(3-ethoxyphenyl)-2H-tetrazole, which exists in tautomeric equilibrium with its 1H-form, is rich in nitrogen atoms and presents key sites for functionalization. The most common transformation is N-alkylation, which introduces a substituent onto one of the ring's nitrogen atoms.

The alkylation of 5-substituted-1H-tetrazoles typically proceeds via nucleophilic attack of the tetrazolate anion on an alkylating agent. This reaction almost always results in a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the type of alkylating agent used, the solvent, and the reaction conditions. For many 5-aryl tetrazoles, the formation of the 2,5-disubstituted isomer is often favored. researchgate.netnih.govresearchgate.netlibretexts.org For instance, methods utilizing the diazotization of aliphatic amines have been reported to preferentially yield 2,5-disubstituted tetrazoles. researchgate.netlibretexts.org

| Reaction Type | Reagents & Conditions | Primary Product(s) | Key Findings |

|---|---|---|---|

| Standard Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Mixture of 1-alkyl-5-(3-ethoxyphenyl)tetrazole and 2-alkyl-5-(3-ethoxyphenyl)tetrazole | Generally produces a mixture of N-1 and N-2 isomers. The 2,5-isomer is often the major product for 5-aryl tetrazoles. |

| Mitsunobu Reaction | Alcohol (R-OH), DEAD or DIAD, PPh₃ | Predominantly 2-alkyl-5-(3-ethoxyphenyl)tetrazole | Often provides higher regioselectivity for the N-2 isomer compared to standard alkylation with alkyl halides. nih.gov |

| Alkylation via Diazotization | Aliphatic amine (R-NH₂), Organic nitrite (B80452) (e.g., t-BuONO) | Preferential formation of 2-alkyl-5-(3-ethoxyphenyl)tetrazole | This method generates a transient alkyl diazonium intermediate as the alkylating agent. nih.gov |

Modification of the Ethoxyphenyl Substituent

The ethoxyphenyl group offers two primary sites for chemical modification: the ether linkage and the aromatic ring. These sites allow for significant structural diversification.

Ether Cleavage: The ethyl ether can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved under harsh conditions using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgtransformationtutoring.comyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 mechanism). The bond between the phenyl ring and the oxygen is not cleaved due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. libretexts.orglibretexts.org The resulting 3-(1H-tetrazol-5-yl)phenol is a valuable intermediate for further functionalization.

Electrophilic Aromatic Substitution: The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orglibretexts.org This allows for the introduction of various functional groups onto the phenyl ring. The positions ortho (C2, C6) and para (C4) to the ethoxy group are electronically enriched and thus are the primary sites of substitution. Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be accomplished using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). byjus.comlibretexts.org

Nitration: A nitro group (-NO₂) can be introduced using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemistrysteps.commasterorganicchemistry.comyoutube.com

Friedel-Crafts Reactions: Alkylation or acylation can introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

| Reaction Type | Reagents & Conditions | Expected Major Product(s) | Notes |

|---|---|---|---|

| Ether Cleavage | Excess HI or HBr, heat | 3-(1H-tetrazol-5-yl)phenol and Ethyl halide | Cleaves the ethyl-oxygen bond, not the aryl-oxygen bond. libretexts.orglibretexts.org |

| Bromination | Br₂, FeBr₃ | 5-(2-bromo-5-ethoxyphenyl)-2H-tetrazole and 5-(4-bromo-3-ethoxyphenyl)-2H-tetrazole | The ethoxy group directs substitution to the ortho and para positions. libretexts.org |

| Nitration | HNO₃, H₂SO₄ | 5-(5-ethoxy-2-nitrophenyl)-2H-tetrazole and 5-(3-ethoxy-4-nitrophenyl)-2H-tetrazole | Yields a mixture of ortho- and para-nitro isomers. chemistrysteps.com |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | 5-(2-acyl-5-ethoxyphenyl)-2H-tetrazole and 5-(4-acyl-3-ethoxyphenyl)-2H-tetrazole | The acyl group is introduced at the positions activated by the ethoxy group. |

Synthesis of Polycyclic Systems Incorporating the Tetrazole Moiety

The this compound core can serve as a building block for the synthesis of fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the tetrazole moiety.

One prominent strategy involves the reaction of a functionalized tetrazole with a suitable cyclization partner. For example, if the tetrazole is first converted to 5-aminotetrazole, it can react with β-dicarbonyl compounds or their equivalents to form tetrazolo[1,5-a]pyrimidines. researchgate.netnih.govnih.gov This condensation reaction builds a pyrimidine (B1678525) ring fused to the N-1 and C-5 positions of the tetrazole.

Another powerful method is the intramolecular 1,3-dipolar cycloaddition. nih.gov This approach requires first installing a substituent on the N-2 position of the tetrazole that also contains an unsaturated bond (an alkene or alkyne), which acts as a dipolarophile. Photochemical irradiation of this 2-substituted tetrazole can induce denitrogenation (loss of N₂), generating a highly reactive nitrile imine intermediate. This intermediate then undergoes a rapid intramolecular [3+2] cycloaddition with the tethered alkene or alkyne to form a new five-membered ring, resulting in a polycyclic system. nih.gov

Cascade reactions, such as an intramolecular radical C-H heteroarylation following a diazotization, have also been developed to construct tricyclic tetrazole-containing systems. researchgate.net This strategy would involve first introducing an amine onto the ethoxyphenyl ring, which can then be diazotized to generate a radical that cyclizes onto the tetrazole ring.

| Strategy | Required Precursor Modification | Key Reaction | Resulting Polycyclic System |

|---|---|---|---|

| Condensation Reaction | Conversion to an amino-tetrazole derivative (e.g., 5-amino-1H-tetrazole) | Reaction with β-enaminones or β-dicarbonyl compounds. | Tetrazolo[1,5-a]pyrimidine derivatives. researchgate.netnih.gov |

| Intramolecular [3+2] Cycloaddition | N-alkylation with a group containing an alkene or alkyne (e.g., an O-alkenyl group). | Photochemical denitrogenation to form a nitrile imine, followed by intramolecular cycloaddition. nih.gov | Fused pyrazoline-tetrazole systems. |

| Intramolecular Radical Cyclization | Introduction of an amino group on the ethoxyphenyl ring. | Diazotization followed by intramolecular radical C-H heteroarylation. researchgate.net | Tricyclic systems with a new ring fused between the phenyl and tetrazole moieties. |

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The primary route for synthesizing 5-substituted tetrazoles, including the 5-aryl-2H-tetrazole scaffold, is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov Historically, this reaction required harsh conditions, such as the use of toxic and potentially explosive hydrazoic acid or strong Lewis acids. scielo.br Modern research is heavily focused on developing novel catalytic systems that are more efficient, safer, and environmentally benign.

Recent progress has seen the emergence of various catalytic systems that offer significant advantages like mild reaction conditions, short reaction times, and high yields. researchgate.net These can be broadly categorized into metal-based and metal-free systems.